molecular formula C2H2CoN2OS2 B13793674 Cobalt (II) thiocyanate hydrate

Cobalt (II) thiocyanate hydrate

Cat. No.: B13793674
M. Wt: 193.12 g/mol
InChI Key: ZJHVGDJHSOKFNZ-UHFFFAOYSA-L
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Description

Cobalt (II) thiocyanate hydrate is an inorganic compound with the chemical formula Co(SCN)₂·xH₂O. It is a coordination complex that exists in both anhydrous and hydrated forms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt (II) thiocyanate hydrate can be synthesized through various methods. One common method involves the salt metathesis reaction between aqueous cobalt (II) sulfate and barium thiocyanate. This reaction produces a barium sulfate precipitate, leaving this compound in solution :

CoSO4+Ba(SCN)2BaSO4+Co(SCN)2\text{CoSO}_4 + \text{Ba(SCN)}_2 \rightarrow \text{BaSO}_4 + \text{Co(SCN)}_2 CoSO4​+Ba(SCN)2​→BaSO4​+Co(SCN)2​

Another method involves the reaction of hexakisacetonitrile cobalt (II) tetrafluoroborate with potassium thiocyanate, resulting in the precipitation of potassium tetrafluoroborate and cobalt (II) thiocyanate :

[Co(NCMe)6](BF4[\text{Co(NCMe)}_6](\text{BF}_4 [Co(NCMe)6​](BF4​

Scientific Research Applications

Forensic Applications

Cobalt (II) thiocyanate hydrate is primarily known for its role in drug testing, specifically in the Scott test for cocaine detection. This colorimetric test involves the formation of a blue precipitate when cobalt (II) thiocyanate reacts with cocaine hydrochloride. However, the test is notorious for producing false positives with other substances, necessitating ongoing research to improve specificity.

Table 1: Reaction Products in Forensic Tests

Substance TestedReaction ProductObservations
Cocaine HydrochlorideBlue precipitateAmorphous material unsuitable for X-ray analysis
Lidocaine HydrochlorideNeedle-like crystalsIdentified as cis- and trans-[CoL₂(SCN)₂]
BenzimidazoleCoordination compoundNew polymorph identified via X-ray diffraction

Recent studies have highlighted the need to refine the Scott test to reduce false positives from various organic bases such as lidocaine and ephedrine, which also yield blue products upon reaction with cobalt (II) thiocyanate .

Medicinal Chemistry

This compound has been investigated for its potential antimicrobial properties. Research indicates that cobalt complexes can disrupt bacterial cell membranes and interfere with metabolic processes. In vitro studies have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study: Antimicrobial Activity

In a study examining the antimicrobial efficacy of cobalt (II) thiocyanate against various pathogens, it was found that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve membrane disruption and inhibition of metabolic pathways critical for bacterial survival .

Materials Science

This compound is also utilized in materials science, particularly in the synthesis of novel coordination polymers and nanomaterials. Its layered structure allows for the formation of complex materials that can be employed in catalysis and as sensors.

Chemical Reactions Analysis

Coordination Complex Formation

Cobalt(II) thiocyanate acts as a precursor for diverse coordination polymers and complexes:

With Nitrogen-Donor Ligands

  • Reaction with 4-(hydroxymethyl)pyridine (hmpy) yields layered coordination polymers. Structural studies reveal:

    • Co–N bond distances: 1.949–2.180 Å

    • Tetrahedral geometry with slight distortions .

With Thiocyanate Ligands

  • In aqueous ammonia, Co(SCN)₂ forms hexaamminecobalt(II) complexes:

    Co2++6NH3[Co NH3)6]2+\text{Co}^{2+}+6\text{NH}_3\rightarrow [\text{Co NH}_3)_6]^{2+}

    Excess ammonia stabilizes the complex, while limited amounts precipitate basic salts like Co OH NO3\text{Co OH NO}_3 .

Cocaine Detection (Scott Test)

Co(SCN)₂ reacts with cocaine hydrochloride to form a blue amorphous precipitate, though false positives occur with lidocaine and benzimidazole derivatives :

Substance TestedReaction ProductObservations
Cocaine hydrochlorideBlue amorphous solidUnstable for X-ray analysis
Lidocaine hydrochloride Hlidocaine+)2[Co SCN 4]2\text{ Hlidocaine}^+)_2[\text{Co SCN }_4]^{2-}Crystalline needles; resolved via XRD
Benzimidazole CoL2(SCN)2]\text{ CoL}_2(\text{SCN})_2]New polymorph identified

Enhanced Detection with Acetone

Addition of acetone stabilizes the blue tetraisothiocyanatocobaltate(II) ion ( Co NCS 4]2\text{ Co NCS }_4]^{2-}) :

Co2++4NCS[Co NCS 4]2\text{Co}^{2+}+4\text{NCS}^-\rightarrow [\text{Co NCS }_4]^{2-}

Reactivity with Organic Bases

Co(SCN)₂ forms ion pairs and coordination compounds with nitrogenous bases:

  • With lidocaine: Crystalline cis trans CoL2(SCN)2]\text{cis trans CoL}_2(\text{SCN})_2] isomers form, confirmed via single-crystal XRD .

  • With ethanolamine derivatives: Hydrogen-bonded networks stabilize layered structures .

Decomposition and Stability

Thermal decomposition produces:

Co SCN 2ΔCoO+SOx+NOx\text{Co SCN }_2\xrightarrow{\Delta}\text{CoO}+\text{SO}_x+\text{NO}_x

Moisture and strong acids accelerate decomposition, releasing toxic gases (e.g., HCN) .

Environmental and Biological Interactions

  • Aquatic toxicity : Co(SCN)₂ disrupts aquatic ecosystems by replacing zinc in metalloenzymes .

  • Thyroid interference : Thiocyanate ions inhibit iodine transport, affecting hormone synthesis .

Key Structural and Reaction Data

Property/ReactionValue/ConditionsSource
Co–N bond distance1.949–2.180 Å
Optimal acetone ratio1:1 (v/v) for color enhancement
Decomposition productsCOx\text{CO}_x, NOx\text{NO}_x, SOx\text{SO}_x

Properties

Molecular Formula

C2H2CoN2OS2

Molecular Weight

193.12 g/mol

IUPAC Name

cobalt(2+);dithiocyanate;hydrate

InChI

InChI=1S/2CHNS.Co.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2

InChI Key

ZJHVGDJHSOKFNZ-UHFFFAOYSA-L

Canonical SMILES

C(#N)[S-].C(#N)[S-].O.[Co+2]

Origin of Product

United States

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